molecular formula C8H9ClO B3024758 3-Chloro-4-methylbenzyl alcohol CAS No. 39652-32-9

3-Chloro-4-methylbenzyl alcohol

Cat. No. B3024758
CAS RN: 39652-32-9
M. Wt: 156.61 g/mol
InChI Key: NLRJZTGNCBMNKS-UHFFFAOYSA-N
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Description

3-Chloro-4-methylbenzyl alcohol, also known as 3-chloro-4-methylbenzenemethanol, is a chemical compound with the molecular formula C8H9ClO . It is used for industrial and scientific research purposes .


Molecular Structure Analysis

The molecular structure of 3-Chloro-4-methylbenzyl alcohol consists of 8 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom . The molecular weight is 156.609 .


Physical And Chemical Properties Analysis

3-Chloro-4-methylbenzyl alcohol has a molecular weight of 156.609 . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Photocatalytic Oxidation

  • Selective Photocatalytic Oxidation : 3-Chloro-4-methylbenzyl alcohol and its derivatives have been studied for their photocatalytic oxidation into corresponding aldehydes using molecular oxygen on titanium dioxide under visible light. This process exhibits high conversion and selectivity, demonstrating the compound's potential in photocatalytic applications (Higashimoto et al., 2009).

Biotransformation

  • Hydroxylations of Toluene Derivatives : Biotransformation of toluene derivatives, including 4-methylbenzyl chloride, into benzyl alcohols like 4-methylbenzyl alcohol, using Cellulosimicrobium cellulans as a biocatalyst, suggests a novel method for preparing these compounds. This process demonstrates a green and efficient approach for the preparation of 4-methylbenzyl alcohol, showcasing its potential in biocatalysis (Dai et al., 2010).

Organic Synthesis

  • Synthesis of Group 13 Sesquialkoxides : The reaction of certain metal alkyls with 4-methylbenzyl alcohol leads to the formation of sesquialkoxide compounds. These findings are significant for the preparation of crystalline oxide films, indicating the utility of 4-methylbenzyl alcohol in advanced material synthesis (Basharat et al., 2007).

Antifouling and Antimicrobial Applications

  • Novel Antifouling and Antimicrobial Compound : A derivative of 3-chloro-2,5-dihydroxybenzyl alcohol, obtained from a marine-derived fungus, has shown promising results as an antifouling and antimicrobial agent. It effectively inhibited larval settlement of marine organisms and demonstrated strong inhibitory effects on the growth of marine bacteria, suggesting its potential as a non-toxic antifouling agent (Kwong et al., 2006).

Anticancer Research

  • Inducing Apoptosis in Cervical Carcinoma Cells : 3-Chloro-2,5-dihydroxybenzyl alcohol, isolated from a marine-derived fungus, has been found to induce apoptosis in human cervical carcinoma cells. It causes DNA damage and inhibits DNA replication, leading to cell death, suggesting its potential application in anticancer therapies (Zhang et al., 2007).

properties

IUPAC Name

(3-chloro-4-methylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO/c1-6-2-3-7(5-10)4-8(6)9/h2-4,10H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLRJZTGNCBMNKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70192764
Record name 3-Chloro-4-methylbenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70192764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

39652-32-9
Record name 3-Chloro-4-methylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39652-32-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-methylbenzyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039652329
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chloro-4-methylbenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70192764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-4-methylbenzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.588
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 4-chloro-2-methylbenzoic acid (800 mg, 4.69 mmol) in THF (8 mL) that was cooled at 0° C., BH3THF (14 mL, 1M in THF) was added into the solution drop wise. The mixture was then stirred at r.t. overnight. Add methanol to the system at 0° C. slowly until no gas released. Remove the solvent and the residue was extracted with ethylacetate, concentrated the organic phase to give 894 mg of the title compound (85%). 1H NMR (400 MHz, CDCl3): δ 2.36 (3H, s), 4.63 (2H, s), 7.13-7.22 (2H, m), 7.35 (1H, s).
Quantity
800 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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